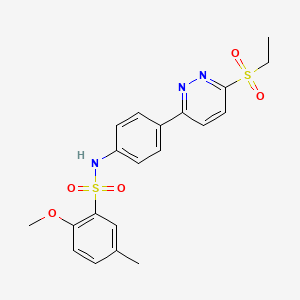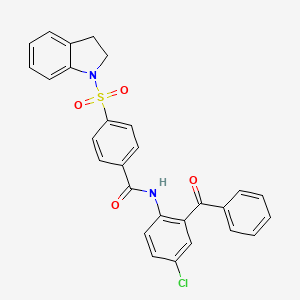![molecular formula C20H16N2O5S B2522013 Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 864937-36-0](/img/structure/B2522013.png)
Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various organic reactions, such as condensation, carbonation, and cyclization. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(2,5-dihydroxybenzylamino)benzoate is synthesized through a coupling reaction followed by a reduction . These methods suggest that the synthesis of the target compound might also involve multi-step reactions including activation, coupling, and possibly cyclization or reduction steps.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) calculations . These studies reveal the presence of intramolecular hydrogen bonds and charge-separated structures, which could also be expected in the target compound due to the presence of similar functional groups that can participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been investigated through the study of global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . These analyses provide insights into the reactivity, stability, and interaction of the compounds with solvents, which could be relevant for understanding the behavior of the target compound in various environments.
Physical and Chemical Properties Analysis
The physical properties, such as mesomorphic properties and thermal stability, have been studied for compounds with similar structures . The presence of ester and aromatic groups can influence the liquid crystalline properties, which might also be relevant for the target compound. The chemical properties, including NLO properties and hydrogen bonding capabilities, have been characterized for structurally related compounds . These properties are crucial for understanding the potential applications and interactions of the target compound.
Wissenschaftliche Forschungsanwendungen
Radiotracer Development for Alzheimer's Disease
A study by Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors, including derivatives similar to the compound , for potential PET radiotracers aimed at imaging Alzheimer's disease. The synthesis involved starting from specific precursors through a series of chemical reactions to achieve high radiochemical purity and molar activity, indicating its applicability in neurodegenerative disease research (Gao, Wang, & Zheng, 2018).
Novel Synthesis Techniques
Gabriele et al. (2006) reported a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing an innovative approach to creating compounds with complex structures, which may include those similar to the compound (Gabriele et al., 2006).
Supramolecular Dendrimers Design
Balagurusamy et al. (1997) discussed the rational design and synthesis of spherical supramolecular dendrimers, incorporating monodendrons based on methyl 3,4,5-trishydroxybenzoate. This work underlines the potential of using complex benzoate derivatives in the development of novel liquid-crystalline phases for material science applications (Balagurusamy, Ungar, Percec, & Johansson, 1997).
Anticancer Activity Evaluation
Havrylyuk et al. (2010) screened novel 4-thiazolidinones with a benzothiazole moiety for antitumor activity, revealing the potential of structurally related compounds for medicinal chemistry research focused on cancer therapy (Havrylyuk et al., 2010).
Agricultural Applications
Campos et al. (2015) explored the use of polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides, indicating the broader potential of benzoate derivatives in enhancing the delivery and efficacy of agrochemicals (Campos et al., 2015).
Eigenschaften
IUPAC Name |
methyl 4-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S/c1-25-19(24)13-4-2-12(3-5-13)18(23)22-20-21-15(11-28-20)14-6-7-16-17(10-14)27-9-8-26-16/h2-7,10-11H,8-9H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJOWBBNCPTAMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)
![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)

![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)


![3-Cyclohexyl-5-{[5-(3,4-dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2521953.png)